N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide
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Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Mechanism of Action
Target of Action
The primary targets of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways that rely on these processes.
Pharmacokinetics
The compound’s ability to inhibit ents in a non-competitive and irreversible manner suggests that it may have a prolonged effect .
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 . This can affect nucleotide synthesis and the regulation of adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the sulfonyl and methoxybenzamide groups. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient and cost-effective synthesis of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules, such as:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
Uniqueness
What sets N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-7-4-6-17(16-18)21(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-9-3-2-8-19(20)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNOUKUNBJVVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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